molecular formula C21H18Cl2N4O2 B10977249 1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]

1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]

Cat. No.: B10977249
M. Wt: 429.3 g/mol
InChI Key: PCWXCQCMCINWCC-UHFFFAOYSA-N
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Description

N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chlorinated aniline and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with isocyanates to form the corresponding urea derivative. This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification systems ensures the efficient synthesis and isolation of the final product. Key parameters such as reaction time, temperature, and solvent choice are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-chloroanilino)carbonyl]amino}cyclohexyl)-N’-(4-chlorophenyl)urea
  • N-{5-[1-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-5-OXO-5H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-6-YL)-2-(4-METHYLPHENYL)-2-OXOETHYL]-7-OXO-7H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-3-YL}-N’-(4-CHLOROPHENYL)UREA

Uniqueness

N’-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLPHENYL)-N-(4-CHLOROPHENYL)UREA is unique due to its specific combination of chlorinated aniline and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]-4-methylphenyl]urea

InChI

InChI=1S/C21H18Cl2N4O2/c1-13-2-11-18(26-20(28)24-16-7-3-14(22)4-8-16)19(12-13)27-21(29)25-17-9-5-15(23)6-10-17/h2-12H,1H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

PCWXCQCMCINWCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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